5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, with the CAS Number 1367843-92-2, is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C5H5BrN2O, and it features a five-membered pyrazole ring that includes two nitrogen atoms and a bromine substituent. The compound also contains a carbonyl group (aldehyde) at the 3-position, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The biological activity of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is significant, particularly in pharmacological contexts. It has been shown to interact with various biomolecules, influencing cellular pathways and potentially exhibiting:
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods:
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde has several applications:
The unique structural features of this compound make it valuable for developing new chemical entities in drug discovery .
Research into the interaction of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde with biological targets is ongoing. Preliminary studies indicate that it may interact with:
Understanding these interactions is crucial for elucidating its biological mechanisms and therapeutic potential.
Several compounds share structural similarities with 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-17-9 | 0.89 |
Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 1392208-46-6 | 0.97 |
5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 | 0.90 |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | 0.72 |
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1269293-48-2 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural components. The presence of different functional groups (such as carboxylates) influences their reactivity and biological activity, making each compound unique while retaining a core pyrazole structure.